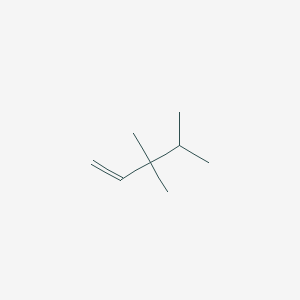

3,3,4-Trimethylpent-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

560-22-5 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

3,3,4-trimethylpent-1-ene |

InChI |

InChI=1S/C8H16/c1-6-8(4,5)7(2)3/h6-7H,1H2,2-5H3 |

InChI Key |

LLFHCOGPDCJMKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Catalytic Dimerization Pathways Leading to 3,3,4-Trimethylpent-1-ene and its Isomers

The catalytic dimerization and oligomerization of light olefins, particularly from C4 streams, is a cornerstone of the petrochemical industry for producing gasoline additives and chemical intermediates. While the homodimerization of isobutene predominantly yields 2,4,4-trimethylpentene isomers, the formation of this compound is associated with the codimerization of isobutene with linear butenes.

Heterogeneous Catalysis in Olefin Oligomerization

Heterogeneous catalysts are widely employed for olefin oligomerization due to their robustness, ease of separation, and potential for regeneration. Solid acid catalysts, such as zeolites, ion-exchange resins, and supported phosphoric acid, are particularly effective.

The dimerization of isobutene over these catalysts typically proceeds via a carbocation mechanism. An isobutene molecule is protonated by a Brønsted acid site on the catalyst to form the stable tert-butyl cation. This cation then acts as an electrophile, attacking another isobutene molecule to form a C8 carbocation. Deprotonation of this intermediate leads to the formation of the diisobutylene isomers, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. researchgate.net

The formation of this compound in these systems is less favorable and is understood to arise from the codimerization of isobutene with 1-butene (B85601) or 2-butene (B3427860). researchgate.net This pathway involves the formation of different C8 carbocation intermediates that can lead to a variety of dimethylhexene and trimethylpentene isomers upon deprotonation. The selectivity towards codimerization versus isobutene homodimerization is a critical factor and can be influenced by the catalyst properties and reaction conditions. For instance, some catalysts are specifically designed to be highly selective for isobutene homooligomerization to minimize the consumption of n-butenes. google.comgoogle.com

| Catalyst Type | Typical Operating Conditions | Primary Products (from Isobutene) | Relevance to this compound |

| Zeolites (e.g., H-Beta, H-ZSM-5) | 50-150°C, 1-5 MPa | 2,4,4-Trimethyl-1-pentene, 2,4,4-Trimethyl-2-pentene | Can facilitate codimerization of isobutene and n-butenes, potentially forming this compound as a minor product. google.comacs.org |

| Ion-Exchange Resins (e.g., Amberlyst) | 60-120°C | 2,4,4-Trimethyl-1-pentene, 2,4,4-Trimethyl-2-pentene | Used in isobutene dimerization; codimerization with linear butenes can occur. researchgate.netresearchgate.net |

| Supported Phosphoric Acid (SPA) | High Temperatures | Mixture of oligomers | Less selective, produces a broad range of oligomers and isomers. |

Homogeneous Catalytic Systems for Alkene Coupling

Homogeneous catalysts, particularly those based on transition metals like nickel, offer an alternative route for olefin dimerization with potentially different selectivities compared to heterogeneous acid catalysts. These systems can operate under milder conditions and can sometimes be tuned to favor specific isomers through ligand modification.

While much of the research on homogeneous dimerization focuses on producing linear dimers or specific branched isomers for polymer production, these systems can also catalyze the codimerization of different olefins. The mechanism often involves the formation of metal-hydride species or metal-alkyl intermediates that coordinate with olefin molecules, followed by insertion and elimination steps to yield the final product. The specific structure of the resulting alkene is highly dependent on the catalyst system and the nature of the reacting olefins.

Mechanistic Elucidation of Catalytic Selectivity

The selectivity in catalytic dimerization is governed by the relative stability of the carbocation intermediates and the transition states leading to different products. In the case of isobutene homodimerization, the formation of the 1,1,3,3-tetramethylbutyl cation is favored, which upon deprotonation yields the 2,4,4-trimethylpentene isomers.

For the formation of this compound, a different mechanistic pathway involving the codimerization of isobutene and a linear butene is required. For example, the reaction between the tert-butyl cation (from isobutene) and 2-butene would lead to a different C8 carbocation intermediate. Subsequent rearrangement (hydride or methyl shifts) and deprotonation can then lead to a mixture of C8 isomers, including this compound.

Kinetic studies have shown that the codimerization of n-butene and isobutene can be significantly faster than the dimerization of two n-butene molecules. acs.org The activation energy for this codimerization varies with the catalyst used. For example, the energy barrier for codimerization is lower over H-TON zeolite (approx. 80 kJ/mol) compared to H-FER zeolite (approx. 120 kJ/mol), indicating that the former is more facile for this reaction. acs.org This highlights the crucial role of the catalyst's pore structure and acid site characteristics in directing the reaction pathway and influencing the final product distribution. acs.orguu.nl

Laboratory-Scale Synthetic Routes and Reaction Optimizations

Due to the low selectivity of direct catalytic methods, laboratory-scale synthesis of pure this compound often relies on multi-step procedures that offer greater control over the molecular structure.

Acid-Catalyzed Dehydration and Elimination Reactions

A common and direct laboratory method for synthesizing specific alkenes is the dehydration of a corresponding alcohol. For this compound, the required precursor is 3,4,4-trimethylpentan-2-ol (B13071519). nih.govnih.gov

The synthesis of this precursor alcohol can be achieved via a Grignard reaction. This involves the reaction of a suitable ketone, such as 3,3-dimethylbutan-2-one, with a Grignard reagent like methylmagnesium bromide. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup yields the tertiary alcohol, 3,4,4-trimethylpentan-2-ol.

The final step is the acid-catalyzed dehydration of this alcohol. thieme-connect.de This elimination reaction can be carried out using various dehydrating agents, such as sulfuric acid or phosphoric acid, or by passing the alcohol vapor over a heated catalyst like alumina. The regioselectivity of the elimination is a key consideration. Dehydration of 3,4,4-trimethylpentan-2-ol can potentially yield two isomers: this compound (Hofmann product) and 3,4,4-trimethylpent-2-ene (Zaitsev product). The use of bulky bases or specific reaction conditions can be employed to favor the formation of the terminal alkene (Hofmann product).

| Reaction Step | Reagents and Conditions | Intermediate/Product | Key Considerations |

| Grignard Reaction | 1. 3,3-Dimethylbutan-2-one + CH₃MgBr in dry ether2. H₃O⁺ workup | 3,4,4-Trimethylpentan-2-ol | Anhydrous conditions are crucial for the Grignard reagent. |

| Dehydration | 3,4,4-Trimethylpentan-2-ol + Acid catalyst (e.g., H₂SO₄) and heat | This compound & 3,4,4-Trimethylpent-2-ene | Control of temperature and catalyst to favor the desired terminal alkene. Potential for carbocation rearrangements. |

Stereocontrol in Precursor Synthesis

The synthesis of chiral molecules often requires precise control over the stereochemistry at each step. While this compound itself is achiral, the synthesis of chiral derivatives or the study of stereoselective reactions involving this scaffold necessitates the preparation of enantiomerically enriched precursors.

One such precursor is the chiral propargyl alcohol, (S)-3,4,4-trimethylpent-1-yn-3-ol. acs.orgvulcanchem.comnih.gov The synthesis and reactions of this compound have been studied to establish the absolute configurations of related chiral allenes. acs.org The preparation of such chiral alkynols can be achieved through the asymmetric addition of an acetylide to a ketone, often employing a chiral ligand or auxiliary to direct the stereochemical outcome. Subsequent stereospecific reactions, such as reduction of the alkyne, can then be used to introduce further stereocenters in a controlled manner, providing a pathway to chiral molecules derived from the 3,3,4-trimethylpentane skeleton. The study of allylic strain in related cyclic systems has also provided insights into how the conformation of substituents can direct the stereochemical outcome of reactions like hydrogenation. researchgate.net

Chemical Reactivity and Transformation Studies

Transition Metal-Catalyzed Hydroformylation Reactions

Hydroformylation of the sterically hindered alkene 3,3,4-trimethylpent-1-ene presents a unique case study in understanding the factors that control regioselectivity in the formation of aldehydes. This process, also known as the oxo-process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. libretexts.org The manufacture of nonanals from C8 alkenes like 2,4,4-trimethylpent-1-ene is an economically significant industrial process. thieme-connect.de

The hydroformylation of this compound can theoretically yield two primary aldehyde products: the linear aldehyde (4,4,5-trimethylhexanal) and the branched aldehyde (3,3,4,4-tetramethylpentanal). The ratio of these products is a critical aspect of the reaction's utility.

Studies using rhodium-based catalysts, often in combination with various phosphine (B1218219) ligands, have been central to understanding and controlling this regioselectivity. For instance, with a RhH(CO)(PPh₃)₃ catalyst at 25°C and 1 atm, hydroformylation of alk-1-enes typically yields a high ratio of straight-chain to branched-chain aldehydes, around 20:1. researchgate.net However, the bulky nature of this compound introduces significant steric hindrance, which can dramatically alter this ratio.

Computational studies using Density Functional Theory (DFT) have been employed to predict the regioselectivity of this reaction. One such study, using the B3P86 hybrid functional, predicted a normal-to-iso (linear-to-branched) hydroformylation ratio of 70:30. researchgate.net Another computational analysis reported a branched-to-linear (B:L) ratio of 72:28. researchgate.net These theoretical predictions align reasonably well with experimental findings, which show a B:L ratio of 85:15. researchgate.netresearchgate.net This preference for the branched product is attributed to the steric hindrance around the double bond, which influences the initial coordination of the alkene to the metal center and the subsequent hydride migration.

The table below summarizes the observed and computed regioselectivity for the hydroformylation of this compound.

| Method | Linear Aldehyde (%) | Branched Aldehyde (%) | Branched:Linear Ratio |

| Experimental | 15 | 85 | 5.7:1 |

| DFT (B3P86) | 30 | 70 | 2.3:1 |

| DFT | 28 | 72 | 2.6:1 |

It is important to note that reaction conditions, such as temperature and pressure, can also influence the product distribution. For some substrates, increasing the temperature can favor the formation of the linear aldehyde due to the reversibility of the branched alkyl-metal intermediate formation. researchgate.net

The generally accepted mechanism for rhodium-catalyzed hydroformylation, first proposed by Wilkinson, involves several key steps. uva.nl The catalytic cycle begins with the coordination of the alkene to the coordinatively unsaturated metal hydride species. uva.nlnumberanalytics.com For this compound, the steric bulk of the tert-butyl group significantly influences this initial coordination.

Subsequent steps involve the insertion of a carbon monoxide (CO) molecule to form an acyl-rhodium complex, followed by oxidative addition of hydrogen and reductive elimination of the final aldehyde product, regenerating the catalyst. libretexts.orgnumberanalytics.comwikipedia.org

Computational studies have been instrumental in elucidating the energetics of these mechanistic steps. DFT calculations have shown that the activation energies for the formation of the linear versus the branched alkyl rhodium intermediates can accurately predict the final product ratios. researchgate.netacs.org

The design of the ligands coordinated to the transition metal center is a powerful tool for tuning the activity and selectivity of hydroformylation catalysts. acs.org Bulky ligands, for example, can exacerbate steric hindrance, favoring the formation of the linear ("normal") aldehyde product in the hydroformylation of less hindered terminal alkenes. wikipedia.org The use of phosphine-modified cobalt catalysts, for instance, increases the linear-to-branched aldehyde selectivity to as high as 8:1. google.com

In the case of sterically demanding alkenes like this compound, the interplay between ligand sterics and substrate sterics becomes even more critical. While bulky ligands generally favor linear products, the inherent steric hindrance of the substrate can counteract this effect.

Supramolecular strategies, such as encapsulating the catalyst within a template, have emerged as a novel approach to control selectivity. rsc.org This "ship-in-a-bottle" approach can create a confined reaction space that influences substrate coordination and product formation in ways not achievable with conventional ligands. For instance, encapsulated rhodium catalysts have been shown to produce unusual selectivities, favoring branched aldehydes for some terminal alkenes. rsc.org

The electronic properties of the ligands also play a significant role. The use of phosphite (B83602) ligands, which are strong π-acceptors, can influence the electronic environment at the metal center and thereby affect both activity and selectivity. uva.nl

Kinetic and thermodynamic studies provide crucial insights into the stability and reactivity of the intermediates in the hydroformylation catalytic cycle. For many hydroformylation reactions, the rate-determining step is the oxidative addition of hydrogen to the acyl-metal complex. libretexts.org

Computational studies have been used to calculate the relative free energies of the transition states and intermediates along the reaction pathway. researchgate.netacs.org These calculations have shown that for the hydroformylation of this compound, the transition state leading to the branched alkyl-rhodium intermediate is lower in energy than the one leading to the linear intermediate, consistent with the observed product distribution. researchgate.net

The reversibility of the alkyl-metal intermediate formation is another important thermodynamic consideration. In some cases, the initially formed branched intermediate can undergo β-hydride elimination back to the alkene, which can then re-coordinate and form the more stable linear intermediate. researchgate.netacs.org This isomerization process can be influenced by temperature and catalyst design. researchgate.net For this compound, the high linear regioselectivity observed under certain conditions has been attributed to the role of β-hydride elimination. researchgate.netcnr.itresearchgate.net

Electrophilic Addition Chemistry of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. solubilityofthings.com In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

The regiochemistry of electrophilic addition to unsymmetrical alkenes is generally governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org

In the case of this compound, protonation of the terminal carbon (C1) would lead to a tertiary carbocation at C2, while protonation of the internal carbon (C2) would result in a secondary carbocation at C1. The tertiary carbocation is significantly more stable, and therefore, the addition of electrophiles like hydrogen halides (H-X) is expected to proceed via this intermediate, leading to the Markovnikov product where the nucleophile (X⁻) is attached to the C2 position.

The stereochemistry of electrophilic addition can result in the formation of new chiral centers. libretexts.org For this compound, the addition of an electrophile can create a new chiral center at C2. If the reaction proceeds through a planar carbocation intermediate, the subsequent attack by the nucleophile can occur from either face, leading to a racemic mixture of enantiomers. libretexts.org

Studies of Carbocation Intermediates in Addition Reactions

The electrophilic addition to alkenes is a fundamental reaction class that proceeds through carbocation intermediates. In the case of this compound, the initial protonation of the double bond is expected to follow Markovnikov's rule, leading to the formation of a secondary carbocation. However, the stability of carbocations increases from primary to secondary to tertiary. Consequently, carbocation rearrangements are a common feature in reactions where a more stable carbocation can be formed. masterorganicchemistry.com

For alkenes with a quaternary carbon adjacent to the carbocation center, a 1,2-alkyl shift (specifically a methyl shift) is often observed. chemistrynotmystery.comopenstax.org A classic example that illustrates this principle is the reaction of 3,3-dimethyl-1-butene (B1661986) with hydrogen chloride. chemistrynotmystery.comopenstax.org In this reaction, the initially formed secondary carbocation rearranges via a methyl shift to a more stable tertiary carbocation, leading to the formation of 2-chloro-2,3-dimethylbutane (B1595545) as the major product. chemistrynotmystery.com

By analogy, the addition of an electrophile like H⁺ to this compound would initially form a secondary carbocation at C2. This intermediate is positioned next to a quaternary carbon (C3) and a tertiary carbon (C4). This structure allows for potential rearrangements to form a more stable tertiary carbocation. Two primary rearrangement pathways are possible:

1,2-Hydride Shift: The hydrogen atom from the adjacent tertiary carbon (C4) can migrate with its pair of electrons to the secondary carbocation center (C2). This would result in the formation of a tertiary carbocation at C4.

1,2-Methyl Shift: A methyl group from the adjacent quaternary carbon (C3) can migrate to the secondary carbocation center (C2), which would also lead to the formation of a tertiary carbocation at C3.

The driving force for these rearrangements is the formation of the more stable tertiary carbocation intermediate before the final attack of the nucleophile. masterorganicchemistry.com Therefore, the product distribution of electrophilic addition reactions to this compound is expected to be a mixture, with the rearranged products often predominating over the direct addition product. The propensity for such rearrangements must be considered in any synthetic application involving electrophilic additions to this alkene.

Polymerization and Copolymerization Studies

The steric hindrance inherent in this compound presents both challenges and opportunities in the field of polymer science. While its bulky nature can impede polymerization, it can also be exploited to synthesize polymers with unique architectures and properties.

This compound can be considered a sterically hindered monomer. The incorporation of such monomers into a polymer chain can significantly influence the properties of the resulting material. The synthesis of functional polyolefins, which possess polar groups, is a key area of materials science. researchgate.net However, the direct polymerization of polar monomers with traditional Ziegler-Natta or metallocene catalysts is often problematic due to catalyst poisoning.

A successful strategy involves the copolymerization of standard alpha-olefins like ethylene (B1197577) or propylene (B89431) with sterically hindered functional monomers. researchgate.netvtt.fi For instance, novel monomers based on sterically hindered phenols have been synthesized and successfully copolymerized with ethylene using metallocene/methylaluminoxane (MAO) catalyst systems. vtt.fi The resulting copolymers exhibit enhanced thermo-oxidative stability due to the built-in antioxidant functionality.

While specific studies detailing the large-scale use of this compound as a primary monomer are not abundant, its structural characteristics suggest its potential utility in several areas:

Controlling Polymer Microstructure: The bulky side group of this compound can be used to disrupt the crystallinity of polyolefins, leading to materials with lower density, increased transparency, and modified mechanical properties.

Creation of Cavities and Pores: The polymerization of highly hindered monomers can lead to polymers with significant free volume, which could be useful in membrane applications for gas separation.

The table below summarizes the potential effects of incorporating a sterically hindered monomer like this compound into a polyolefin chain.

| Property Affected | Potential Influence of this compound Incorporation |

| Crystallinity | Decrease |

| Density | Decrease |

| Glass Transition Temp. | Increase |

| Mechanical Strength | Potentially lower, but increased toughness |

| Solubility | Increase |

The polymerization of this compound, particularly through cationic mechanisms, is influenced by its steric bulk. The approach of the monomer to the growing polymer chain end can be significantly hindered, which would lower the rate of propagation compared to less substituted alkenes like propylene.

Chain Growth: In cationic polymerization, the growing chain end is a carbocation. The addition of a new monomer unit involves the attack of the monomer's double bond on this electrophilic center. The steric hindrance on both the incoming monomer and the growing chain end will increase the activation energy for this step.

Chain Termination and Transfer: Chain termination and chain transfer reactions are crucial in determining the molecular weight of the final polymer. rsc.org In the context of this compound polymerization, several mechanisms are plausible:

β-Hydride Elimination: This is a common chain transfer reaction in olefin polymerization. A proton is eliminated from the carbon beta to the carbocationic center, resulting in a terminal double bond on the polymer chain and the regeneration of a proton to initiate a new chain. rsc.org

Chain Transfer to Monomer: The growing polymer chain can abstract a hydrogen from a monomer molecule. This terminates the original chain and creates a new carbocation from the monomer, which then starts a new chain.

Rearrangements: As discussed in section 3.2.2, the carbocationic chain end could undergo rearrangements to a more stable state, which could influence the subsequent propagation or termination steps.

The steric hindrance of this compound would likely make chain transfer reactions, especially β-hydride elimination from the sterically encumbered backbone, a significant pathway, potentially leading to lower molecular weight polymers.

Isomerization Processes and Equilibria

Isomerization reactions, which alter the position of the double bond within the carbon skeleton, are important transformations for alkenes. For trimethylpentenes, these equilibria can be complex and sometimes counter-intuitive.

The double bond in this compound can be shifted to other positions in the molecule through catalysis. This is typically achieved using acid catalysts or transition metal complexes. A study on the isomerization of 2,4,4-trimethylpentenes (isomers of this compound) revealed that the equilibrium does not necessarily favor the most substituted, and typically most stable, alkene. researchgate.net This is an exception to the general rule of alkene stability and is attributed to the steric repulsion caused by the bulky tert-butyl group in some of the isomers. researchgate.net

In the context of rhodium-catalyzed hydroformylation of 3,4,4-trimethylpent-1-ene (B14752828), an unexpected isomerization of a tertiary rhodium-alkyl intermediate to an exocyclic olefin was observed. researchgate.net This highlights that transition metal catalysts can facilitate complex isomerization pathways alongside other functionalization reactions.

Potential catalysts for the isomerization of this compound include:

Solid Acid Catalysts: Zeolites and ion-exchange resins can protonate the alkene to form a carbocation, which can then lose a proton from a different position to yield an isomeric alkene.

Transition Metal Hydrides: Complexes of metals like rhodium, iridium, and palladium can add a metal hydride across the double bond and then eliminate it in a different orientation, effectively migrating the double bond.

Computational chemistry provides powerful tools to understand the thermodynamics and kinetics of isomerization reactions. Methods like Density Functional Theory (DFT) can be used to calculate the energies of different isomers and the transition states that connect them. researchgate.netacs.org

A theoretical study on the rhodium-catalyzed hydroformylation of 3,4,4-trimethylpent-1-ene employed DFT to investigate the reaction mechanism. researchgate.net Such studies can elucidate the relative free energies of various intermediates and transition states, explaining why one reaction pathway (and therefore one product) is favored over another. For isomerization, these calculations can predict the equilibrium distribution of isomers under specific conditions and the activation energy barriers for their interconversion.

The key parameters obtained from theoretical studies on isomerization include:

Relative Energies of Isomers (ΔE): This determines the thermodynamic stability of the different trimethylpentene isomers.

Activation Energies (Ea): This determines the kinetic barrier for the isomerization reaction. A high activation energy implies a slow reaction rate.

Intrinsic Reaction Coordinate (IRC) analysis: This can be used to confirm that a calculated transition state correctly connects the reactant and product isomers on the potential energy surface. nih.gov

Quantum chemistry studies on the alkylation of isobutane (B21531) with butenes have also been used to analyze the isomerization of the resulting octane (B31449) isomers, which are structurally related to trimethylpentenes. hep.com.cn These theoretical approaches are essential for a detailed understanding of the complex reaction networks involved in the isomerization of branched alkenes like this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have proven to be invaluable in understanding the electronic structure and reactivity of 3,3,4-trimethylpent-1-ene, particularly in the context of catalytic reactions such as hydroformylation. These computational methods provide insights into reaction mechanisms, energy profiles, and the influence of various factors on the reaction outcomes.

Density Functional Theory (DFT) has been extensively applied to elucidate the reaction mechanisms involving this compound. A notable example is the investigation of the rhodium-catalyzed hydroformylation of this compound. cnr.itresearchgate.netdntb.gov.ua Computational studies have utilized DFT to explore the intricacies of this reaction, providing a molecular-level understanding of the factors governing regioselectivity.

In a detailed study, the B3P86 hybrid functional, in conjunction with the 6-31G* basis set and effective core potentials for rhodium, was employed to investigate the transition states and intermediates along the reaction pathway. researchgate.net These calculations were crucial in rationalizing the experimentally observed regioselectivities. rsc.org The computed transition state barrier heights, based on alkyl-Rh transition state free energies, were instrumental in predicting the product distribution under non-reversible reaction conditions. researchgate.net

The application of DFT has also been vital in understanding the failure of certain branched olefins to produce quaternary aldehydes in hydroformylation reactions. For instance, calculations on the CO insertion step for a branched alkyl-Rh intermediate showed a significant activation barrier, which was not observed for the linear counterpart. researchgate.net This highlights the power of DFT in predicting and explaining the reactivity of complex substrates like this compound.

Table 1: DFT Functionals and Basis Sets Used in the Study of this compound Reactions

| Computational Method | Functional | Basis Set | Application | Reference |

| DFT | B3P86 | 6-31G* (with ECP for Rh) | Hydroformylation of this compound | researchgate.net |

| DFT | Not Specified | Not Specified | Rationalization of regioselectivity in hydroformylation | rsc.org |

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP4), have been employed to construct detailed potential energy profiles for reactions involving olefins, which are structurally related to this compound. acs.orgresearchgate.net These methods, while computationally more demanding than DFT, can offer a higher level of accuracy for the electronic energy.

For instance, in the study of olefin hydroformylation catalyzed by a rhodium complex, the structures of nearly all isomers of intermediates and transition states were determined primarily at the HF level. acs.org Subsequently, the potential energy profile was refined by performing calculations at the MP2 and MP4 levels. acs.org This multi-level approach allows for a comprehensive understanding of the energetics of the entire catalytic cycle, from olefin coordination and insertion to aldehyde reductive elimination. acs.org

These ab initio calculations have been instrumental in understanding the site preference in trigonal-bipyramidal intermediates and transition states, which in turn helps to discriminate between possible reaction pathways. acs.org The insights gained from these studies on model olefins are directly applicable to understanding the behavior of more complex substrates like this compound in similar catalytic processes.

Molecular Modeling of Conformational Landscapes and Dynamics

The conformational landscape of branched alkenes like this compound plays a crucial role in their reactivity. Molecular dynamics (MD) simulations are a powerful tool to explore these landscapes and understand the dynamic behavior of such molecules under reaction conditions. acs.orgnih.gov

Advanced MD simulations, particularly at elevated temperatures typical for processes like catalytic cracking, have been used to investigate the stability and lifetime of various intermediates derived from branched C8 alkenes. acs.org These simulations reveal that tertiary carbenium ions, which can be formed from this compound, are very stable intermediates, irrespective of the carbon chain length. acs.org In contrast, linear secondary carbenium ions are found to be relatively unstable. acs.org

The study of the dynamic behavior of branched alkenes within the confined spaces of zeolites, which are common catalysts, has also been a subject of computational investigation. researchgate.netugent.be These simulations show that at typical cracking temperatures, carbenium ions are the more likely reactive intermediates compared to alkoxides. researchgate.net The branching of the alkene has a significant impact on the stability of these intermediates. researchgate.net While specific conformational analyses of this compound are not extensively reported, the principles and methodologies from studies on analogous branched alkenes provide a solid framework for understanding its conformational preferences and dynamics.

Investigation of Transition States and Activation Barriers in Catalytic Cycles

The determination of transition states and their associated activation barriers is a cornerstone of computational catalysis, providing quantitative insights into reaction rates and selectivity. For the rhodium-catalyzed hydroformylation of this compound, DFT calculations have been pivotal in identifying and characterizing the key transition states. cnr.itresearchgate.net

A thorough computational investigation has been carried out on the various transition states and intermediates along the reaction pathways. researchgate.net The calculated transition state barrier heights, based on the free energies of the alkyl-rhodium transition states, were found to be in good agreement with experimental observations under mild conditions. researchgate.net This predictive capability is contingent on a careful conformational search for the transition state structures, ensuring that all low-energy conformers are considered. researchgate.net

In a specific study, the computed regioselectivity for the hydroformylation of this compound, based on the transition state analysis, was found to be in good agreement with experimental results. researchgate.net This underscores the reliability of theoretical calculations in predicting the outcomes of complex catalytic reactions involving branched olefins.

Table 2: Computed vs. Experimental Regioselectivity in the Hydroformylation of this compound

| Method | Branched:Linear Ratio | Diastereoselectivity (b:b') | Reference |

| Computed (DFT) | 72:28 | 97:3 | researchgate.net |

| Experimental | 85:15 | 88:12 | researchgate.net |

Solvent Effects in Computational Simulations of Reaction Mechanisms

Solvent effects can significantly influence the kinetics and thermodynamics of chemical reactions. In computational studies, these effects are often incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). mpg.denih.govrsc.org

In the context of the hydroformylation of olefins, the inclusion of solvent effects in DFT calculations has been shown to be important for obtaining accurate energy profiles. nih.gov For example, in the study of propene hydroformylation, the entire catalytic cycle was evaluated using a polarizable continuum model to account for the solvent environment. nih.gov

For long-chain olefins, which share structural similarities with this compound, the effect of different solvents on the relative energies of isomers has been investigated using the COSMO model. rsc.org These calculations have shown that while the inclusion of solvent effects consistently brings the calculated energy differences closer to experimental values, the magnitude of this stabilization can be relatively small. rsc.org Nevertheless, for a comprehensive and accurate understanding of reaction mechanisms in solution, the consideration of solvent effects in computational simulations is crucial.

Application of Advanced Mathematical Chemistry Techniques (e.g., Hasse Diagrams)

Advanced mathematical chemistry techniques, such as the use of Hasse diagrams, provide a novel way to analyze and visualize complex chemical systems and reaction networks. kg.ac.rsbohrium.commdpi.com A Hasse diagram is a graphical representation of a partially ordered set, where elements are represented as nodes and the ordering relation is depicted by lines connecting the nodes. bohrium.com

In the context of chemical reactions, Hasse diagrams can be used to represent the hierarchy of organizations within a reaction network. kg.ac.rsmdpi.com An organization is defined as a subset of species that is closed and self-maintaining. By constructing a Hasse diagram of these organizations, one can gain insights into the structure and potential dynamics of the reaction system. kg.ac.rsmdpi.com

While a direct application of Hasse diagrams to the reaction network of this compound is not explicitly detailed in the available literature, the methodology has been applied to general hydrocarbon structures and reaction networks. mdpi.com For example, Hasse diagrams have been used to analyze the relationships between different species in a substitution-reaction network, where the partial ordering can be based on properties like total energy or aromaticity indices. mdpi.com This approach offers a powerful framework for a more abstract and systemic understanding of the complex web of reactions that a molecule like this compound can undergo.

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Techniques.nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete chemical structure of 3,3,4-trimethylpent-1-ene by mapping the connectivity of atoms within the molecule. While one-dimensional (1D) NMR provides initial information about the chemical environments of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the intricate bonding network.

Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling relationships, typically over two to three bonds. For this compound, a COSY spectrum would show correlations between the vinyl protons and the allylic proton, as well as between the allylic proton and the methyl protons attached to the same carbon.

Heteronuclear Single Quantum Coherence (HSQC) , or Heteronuclear Multiple Quantum Coherence (HMQC), correlates directly bonded proton and carbon atoms (¹J-coupling). libretexts.org This experiment is fundamental for assigning each carbon signal to its attached proton(s). For instance, the signals of the terminal vinyl CH₂ group would show a cross-peak in the HSQC spectrum.

| Proton (¹H) Assignment | Expected Chemical Shift (ppm) | Carbon (¹³C) Assignment | Expected Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-1 (CH₂) | 4.80 - 5.00 | C-1 (=CH₂) | 110 - 115 | H-1 → C-2, C-3 |

| H-2 (=CH) | 5.70 - 5.90 | C-2 (=CH) | 145 - 150 | H-2 → C-1, C-3, C-4 |

| H-4 (CH) | 1.80 - 2.00 | C-3 (quat.) | 40 - 45 | H-4 → C-2, C-3, C-5, C-6 |

| H-5 (CH₃) | 0.90 - 1.10 | C-4 (CH) | 35 - 40 | H-5 → C-3, C-4 |

| H-6 (2xCH₃) | 1.00 - 1.20 | C-5 (CH₃) | 15 - 20 | H-6 → C-3, C-4 |

| C-6 (2xCH₃) | 25 - 30 |

Note: The chemical shift values are illustrative and can vary based on the solvent and experimental conditions.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound (molar mass: 112.22 g/mol ), the mass spectrum would exhibit a molecular ion peak ([M]⁺) at m/z 112, corresponding to the intact molecule that has lost one electron. nist.govchemspider.com

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and is crucial for its identification. The fragmentation of this compound would be governed by the stability of the resulting carbocations. Key fragmentation pathways would include:

Allylic cleavage: Loss of a methyl radical (•CH₃) from C-4 to form a stable allylic cation.

Cleavage at the quaternary center: Loss of a tert-butyl radical (•C(CH₃)₃) is highly favorable due to the formation of a stable tert-butyl cation.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 112 | [C₈H₁₆]⁺ | - |

| 97 | [C₇H₁₃]⁺ | •CH₃ |

| 57 | [C₄H₉]⁺ | •C₄H₇ |

| 55 | [C₄H₇]⁺ | C₄H₉• |

| 41 | [C₃H₅]⁺ | C₅H₁₁• |

Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.

Furthermore, mass spectrometry is an invaluable tool for real-time reaction monitoring. By coupling a mass spectrometer to a reaction vessel, it is possible to track the concentrations of reactants, intermediates, and products over time. This is particularly useful in studying reactions such as hydroformylation or oxidation of this compound, providing crucial kinetic data and mechanistic insights.

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, which is a critical step in the analysis of chemical reactions and the assessment of a compound's purity. Gas chromatography (GC) is the most common method for analyzing volatile compounds like this compound. nist.gov

In a typical GC analysis, a sample is vaporized and injected into a long, thin column. An inert carrier gas (such as helium or nitrogen) moves the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and have shorter retention times.

GC is highly effective for:

Purity Assessment: A pure sample of this compound will ideally show a single peak in the chromatogram. The presence of other peaks indicates impurities.

Reaction Mixture Analysis: GC can separate unreacted starting materials, products, by-products, and isomers. For instance, in the synthesis of this compound, GC can be used to distinguish it from its isomers, such as 2,4,4-trimethyl-1-pentene (B89804). ic.ac.ukresearchgate.net The peak area is proportional to the concentration of each component, allowing for quantitative analysis of the reaction mixture.

A typical GC analysis of a reaction mixture containing this compound might look like this:

| Retention Time (min) | Compound | Peak Area (%) |

| 4.5 | 2,4,4-Trimethyl-1-pentene (Isomer) | 10.2 |

| 5.1 | This compound | 85.3 |

| 6.8 | Unreacted Starting Material | 2.5 |

| 8.2 | By-product | 2.0 |

Note: Retention times and peak areas are illustrative and depend on the specific GC conditions (e.g., column type, temperature program, flow rate).

For less volatile derivatives or for preparative-scale separations, High-Performance Liquid Chromatography (HPLC) or flash chromatography may be employed. rsc.org

Environmental Chemistry and Atmospheric Fate Investigations

Atmospheric Degradation Pathways of Unsaturated Hydrocarbons

Unsaturated hydrocarbons are primarily removed from the atmosphere through reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). For 3,3,4-trimethylpent-1-ene, the dominant degradation processes during the daytime are reactions with OH radicals and ozone.

The gas-phase reaction with photochemically-produced hydroxyl radicals is a significant atmospheric degradation pathway for alkenes. nih.gov The reaction proceeds via the electrophilic addition of the OH radical to the carbon-carbon double bond. This addition can occur at either of the two carbon atoms of the double bond, leading to the formation of two possible hydroxyalkyl radicals.

The subsequent reactions of these radicals, typically with molecular oxygen (O₂), lead to the formation of peroxy radicals. These peroxy radicals can then undergo further reactions, contributing to the formation of secondary pollutants such as ozone and other oxygenated volatile organic compounds. The specific rate and products of the reaction depend on the structure of the alkene.

Ozonolysis is a crucial atmospheric removal process for alkenes, competing with OH radical reactions. whiterose.ac.uk The reaction begins with the 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary ozonide (molozonide). organic-chemistry.orgnih.gov This primary ozonide rapidly decomposes, cleaving both a carbon-carbon and an oxygen-oxygen bond to yield a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). organic-chemistry.orgnih.govrsc.org

For an asymmetrical alkene like this compound, this fragmentation can occur in two ways, leading to two different pairs of carbonyls and Criegee intermediates. The Criegee intermediates are highly reactive, 1,3-dipolar species that play a significant role in atmospheric chemistry. nih.gov A portion of these CIs are formed with sufficient internal energy to undergo prompt unimolecular decomposition, while others are collisionally stabilized (stabilized Criegee intermediates, or SCIs). rsc.orgcopernicus.org These SCIs can then react with other atmospheric trace gases. copernicus.org

The decomposition of the primary ozonide from this compound is expected to produce the following pairs of initial products:

Formaldehyde (HCHO) and a C₇ Criegee intermediate ((CH₃)₂CH-C(CH₃)₂-CHOO)

3,4-Dimethyl-2-pentanone and the simplest Criegee intermediate (CH₂OO)

The branching ratios for these two pathways determine the initial yields of the respective products.

Modeling of Atmospheric Lifetime and Degradation Products

The atmospheric lifetime of this compound is determined by its reaction rates with key atmospheric oxidants. For the related isomer, 3,4,4-trimethyl-2-pentene, the estimated atmospheric half-life for its reaction with hydroxyl radicals is approximately 4.4 hours, assuming an average OH concentration of 5 x 10⁵ radicals per cm³. nih.gov The half-life with respect to reaction with ozone is estimated to be about 3.7 hours at a typical atmospheric concentration of 7 x 10¹¹ molecules per cm³. nih.gov These short lifetimes indicate that this compound is rapidly removed from the atmosphere.

The degradation products are a complex mixture resulting from the subsequent reactions of the initial fragments. The Criegee intermediates formed during ozonolysis can decompose to produce OH radicals, hydroperoxides, and other oxygenated organic compounds. copernicus.org For example, the CH₂OO intermediate can react with water vapor, a key atmospheric process, or decompose to produce various products. The larger C₇ Criegee intermediate will also undergo unimolecular or bimolecular reactions, contributing to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. rsc.orgrsc.org

Table 1: Estimated Atmospheric Half-lives for a Structural Isomer (3,4,4-trimethyl-2-pentene) This table presents estimated data for a structural isomer as a proxy for this compound due to a lack of specific data for the target compound.

Environmental Partitioning and Transport Behavior

The environmental partitioning of this compound describes its distribution between different environmental compartments such as air, water, soil, and biota. This behavior is governed by its physical and chemical properties, including vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).

While specific data for this compound is scarce, the properties of similar branched alkenes suggest it has a high vapor pressure and low water solubility, indicating a tendency to exist predominantly in the gas phase in the atmosphere. Its log Kow is likely to be high, suggesting a potential for bioaccumulation in the lipid tissues of organisms if it were to enter aquatic or terrestrial systems. service.gov.uk However, its rapid atmospheric degradation limits long-range transport and widespread environmental contamination. The substance is not expected to undergo significant hydrolysis due to the lack of hydrolyzable functional groups. nih.gov

Table 2: List of Chemical Compounds Mentioned

Strategic Applications As a Chemical Precursor and Intermediate

Utilization in the Synthesis of Value-Added Organic Compounds

The primary utility of 3,3,4-trimethylpent-1-ene as a precursor lies in its transformation into other functionalized organic molecules. The terminal alkene is a handle for introducing new functional groups, leading to the creation of more complex and valuable compounds.

A key reaction for alkenes is hydroformylation (or the oxo process), which adds a formyl group (CHO) and a hydrogen atom across the double bond, producing aldehydes. Research on the closely related isomer, 3,4,4-trimethylpent-1-ene (B14752828), using rhodium-based catalysts, demonstrates a high degree of regioselectivity. researchgate.net This process is significant because it can yield either linear or branched aldehydes, which are themselves versatile intermediates for producing alcohols, carboxylic acids, and other fine chemicals. The specific structure of the alkene and the choice of catalyst system are crucial in directing the reaction toward the desired product. researchgate.netacs.org For instance, rhodium catalysts complexed with phosphine (B1218219) ligands have been shown to favor the formation of the less sterically hindered linear aldehyde. researchgate.net

While industrial applications often use mixtures of isomers, the reactivity of the 2,4,4-trimethylpent-1-ene isomer is well-documented in the production of fuel additives (like isooctane), adhesives, and sealant chemicals. guidechem.comfishersci.ca This suggests a similar potential for this compound as a starting material for analogous value-added products.

Table 1: Potential Aldehyde Products from Hydroformylation

| Starting Material | Reaction | Potential Products | Significance |

|---|---|---|---|

| This compound | Hydroformylation | 4,4,5-Trimethylhexanal (Linear Product) | Intermediate for plasticizer alcohols and carboxylic acids. |

| 2,3,3-Trimethyl-2-methylpentanal (Branched Product) | Intermediate for specialty chemicals. |

Role in the Development of Advanced Materials and Functional Molecules

The terminal double bond in this compound makes it a suitable monomer for polymerization reactions. Monomers are the fundamental building blocks that link together to form long-chain polymers, which are the basis of plastics, rubbers, and other advanced materials.

A concrete example of this utility is seen with its isomer, 2,4,4-trimethylpent-1-ene (also known as diisobutylene), which is used in the synthesis of functional polymers. solubilityofthings.com It can be copolymerized with other monomers, such as maleic anhydride, to create polymers with specific properties. Following polymerization, treatment with a sodium base results in a sodium polycarboxylate polymer. Such polymers, possessing both a hydrophobic hydrocarbon backbone from the alkene and hydrophilic carboxylate groups, can function as surfactants, stabilizers, or dispersing agents in aqueous solutions.

This application highlights the role of branched alkenes in creating functional materials where the polymer's final properties are tuned by the structure of the monomer. The bulky nature of the trimethylpentyl group would be expected to impart specific characteristics, such as thermal stability and solubility, to the resulting polymer. Its use is noted in the manufacturing of adhesives and sealant chemicals. fishersci.ca

Table 2: Application in Materials Synthesis

| Monomer | Polymerization Type | Resulting Material/Molecule | Application |

|---|---|---|---|

| This compound (by analogy to its isomer) | Free-Radical Copolymerization (e.g., with Maleic Anhydride) | Functional Polymers (e.g., Polycarboxylates) | Surfactants, Adhesives, Sealants. fishersci.ca |

| Cationic Polymerization | Polyolefins | Components in specialty plastics and elastomers. |

Academic Case Studies for Illustrating Organic Chemistry Principles

In an educational setting, this compound and its isomers serve as excellent models for teaching core concepts in organic chemistry. researchgate.net The structure of these molecules provides clear and compelling examples of how steric hindrance and electronic effects govern chemical reactivity. solubilityofthings.com

Detailed studies on the hydroformylation of 3,4,4-trimethylpent-1-ene are used to illustrate the principle of regioselectivity. researchgate.net Students can analyze why the reaction favors the addition of the formyl group to the terminal carbon (to produce the linear aldehyde) rather than the internal carbon, a preference driven by the significant steric bulk of the adjacent quaternary carbon and tertiary carbon atoms. researchgate.netacs.org This makes it a powerful case study for demonstrating how catalysts can overcome steric challenges and control reaction outcomes.

Furthermore, the family of trimethylpentene isomers is used to discuss concepts of isomerism itself, including constitutional and, in other related structures, geometric isomerism. solubilityofthings.com The hydrogenation of the corresponding alkyne, 3,4,4-trimethylpent-1-yne, to form a chiral alkane is used as an example to explain changes in stereochemical designations (R/S) during a reaction that proceeds without inversion of configuration. pearson.com These compounds provide tangible examples that help students connect theoretical principles of reaction mechanisms, stereochemistry, and selectivity with practical, observable chemical behavior. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of new catalytic systems is paramount for controlling the reactivity of complex alkenes like 3,3,4-trimethylpent-1-ene. The steric hindrance around the double bond presents a significant challenge and an opportunity for achieving high selectivity. Future research should focus on designing catalysts that can overcome these steric challenges to enable a range of valuable transformations.

Key areas for exploration include:

Metathesis Reactions: Developing robust catalysts for ethenolysis, cross-metathesis, or ring-closing metathesis (where applicable in more complex syntheses starting from this alkene) could provide efficient routes to novel molecules. Research into catalysts that are tolerant of sterically demanding substrates is critical.

Asymmetric Hydroformylation: The creation of a chiral center via hydroformylation is a powerful synthetic tool. Novel rhodium or palladium complexes with tailored ligand spheres could enable the selective synthesis of one enantiomer of the resulting aldehyde, a valuable building block for pharmaceuticals and fine chemicals.

Selective Oxidation: Catalytic systems for selective epoxidation or dihydroxylation of the sterically hindered double bond are of high interest. Polyoxometalates or metalloporphyrins could be investigated for their ability to deliver an oxygen atom with high regio- and stereoselectivity, avoiding unwanted side reactions.

Currently, specific research on advanced, selective catalytic transformations for this compound is limited, highlighting a significant gap and a rich area for future investigation.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry mandate a shift towards more environmentally benign synthetic processes. For a compound like this compound, which is traditionally derived from petrochemical sources, developing sustainable synthetic routes is a crucial long-term goal.

Future research in this domain should prioritize:

Bio-based Feedstocks: Investigating pathways to synthesize this compound or its precursors from renewable biomass. This could involve the catalytic upgrading of bio-oils or fermentation products.

Energy-Efficient Processes: The dimerization or oligomerization of smaller alkenes to produce highly branched structures often requires significant energy input. Research into catalytic systems that operate under milder conditions (lower temperature and pressure) would substantially improve the sustainability profile.

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. This involves moving away from classical methods that may use stoichiometric reagents and generate significant waste.

As of now, there is a lack of dedicated research on green or sustainable synthetic methodologies specifically for this compound, underscoring the need for innovation in this area. epa.gov

Integration of Experimental and Advanced Computational Approaches

The synergy between experimental work and computational modeling is a powerful paradigm for accelerating chemical research. For this compound, this integration is already showing promise in predicting fundamental properties and guiding experimental design.

Recent studies have utilized machine learning (ML) models, a form of computational chemistry, to predict key thermodynamic properties. scispace.com These models are trained on extensive datasets of known compounds and can then estimate properties for new or less-studied molecules. researchgate.net For instance, the standard enthalpy of formation (ΔfH°) of this compound has been predicted using Support Vector Regression (SVR), a machine learning algorithm. researchgate.net These predictions can be compared with experimental values and results from other computational methods like group additivity. scispace.comresearchgate.net

Such computational tools are invaluable for:

Predicting Reaction Outcomes: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation barriers, and predict the selectivity of potential catalytic transformations. researchgate.net

Screening Fuel Candidates: Predicting properties like cetane number, which is a measure of diesel fuel ignition quality. researchgate.netresearchgate.net This allows for the rapid computational screening of many potential biofuel components without the need for laborious synthesis and testing. researchgate.net

Understanding Molecular Properties: Calculating and rationalizing physicochemical properties that govern the behavior of the compound in various applications.

The table below presents a comparison of experimental and computationally predicted values for a key property of octene isomers, including this compound, demonstrating the power of these integrated approaches.

Table 1: Comparison of Experimental and Predicted Standard Enthalpy of Formation (ΔfH°) for Select Octene Isomers

| Compound | Experimental ΔfH° (kcal/mol) | Predicted ΔfH° (SVR Model) (kcal/mol) |

|---|---|---|

| This compound | -27.8 ± 0.4 | -28.1 |

| 3,4,4-Trimethylpent-1-ene (B14752828) | -26.3 ± 0.4 | -26.9 |

| 2-Ethyl-3,3-dimethylbut-1-ene | -27.5 ± 0.4 | -27.7 |

Data sourced from studies on machine learning in hydrocarbon chemistry. scispace.comresearchgate.net

Investigation of Biologically Inspired Transformations

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers a highly selective and sustainable alternative to traditional chemical methods. While this field has made enormous strides in transforming various organic molecules, its application to sterically hindered alkenes like this compound is largely unexplored.

Future research should venture into:

Enzyme Screening: Searching for existing enzymes (e.g., from the ene-reductase or monooxygenase families) that exhibit activity towards this compound. High-throughput screening methods could be employed to test large libraries of enzymes.

Directed Evolution: Using protein engineering techniques to evolve enzymes that can accept this non-natural, bulky substrate and catalyze specific reactions (e.g., asymmetric reduction, oxidation, or hydration) with high efficiency and selectivity.

Metabolic Engineering: Engineering metabolic pathways in microorganisms to produce this compound or its derivatives from simple sugars. This represents an ambitious but potentially transformative approach to sustainable chemical production.

The investigation of biologically inspired transformations for this compound is a frontier area of research. Success in this domain would not only provide novel synthetic routes but also align with the growing demand for greener and more sustainable chemical manufacturing.

Q & A

Q. What laboratory synthesis methods are commonly employed for 3,3,4-Trimethylpent-1-ene, and how can reaction conditions be optimized?

Synthesis often involves acid-catalyzed dimerization of isoalkenes or Grignard reagent-based protocols. For example, Grignard reactions with methyl-substituted alkenes can yield branched alkenes, though steric hindrance may require tailored catalysts or elevated temperatures to improve yield . Optimization includes monitoring reaction progress via gas chromatography (GC) and adjusting parameters like solvent polarity, temperature, and catalyst loading (e.g., using BF₃ as a Lewis acid). Purity can be enhanced via fractional distillation under inert atmospheres .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR : H NMR reveals splitting patterns for vinyl protons (δ 4.5–5.5 ppm) and methyl groups (δ 0.8–1.5 ppm). C NMR identifies quaternary carbons near the double bond .

- IR : Absorbance at ~1640 cm⁻¹ confirms the C=C stretch, while methyl C-H stretches appear at ~2950 cm⁻¹ .

- Mass Spectrometry : The molecular ion (m/z ~112) and fragmentation patterns (e.g., loss of methyl groups) validate the structure . Cross-referencing with IUPAC naming rules ensures correct branching identification .

Q. What methodologies are recommended for determining physical properties like boiling point and vapor pressure?

Use differential scanning calorimetry (DSC) for phase transitions and Antoine’s equation to model vapor pressure-temperature relationships. NIST’s thermochemical data (e.g., ΔvapH = 34.1 kJ/mol) provide reference values for validation . Experimental measurements should replicate conditions (e.g., inert atmosphere) to avoid oxidation .

Q. What safety protocols are critical when handling this compound?

As a flammable liquid (GHS Category 2), store under nitrogen at <25°C, use spark-free equipment, and avoid oxidizers. PPE (gloves, goggles, flame-resistant lab coats) and fume hoods are mandatory. Spills require adsorption with inert materials (e.g., sand) rather than water .

Advanced Research Questions

Q. How do steric effects influence the electrophilic addition mechanisms of this compound compared to less substituted alkenes?

The bulky 3,3,4-trimethyl groups hinder anti-addition pathways, favoring syn-addition or carbocation rearrangements. Computational models (e.g., DFT) predict regioselectivity, showing stabilized tertiary carbocations during protonation. Experimental validation via H NMR kinetics can track intermediate stability .

Q. What thermodynamic parameters are essential for modeling this compound’s reactivity in industrial processes?

Key data include:

Q. How is this compound utilized in polymer chemistry, and what factors affect its copolymerization?

Analogous to diisobutylene (2,4,4-trimethylpent-1-ene), it may act as a comonomer in styrene-maleic anhydride (SMA) copolymers. Polymerization efficiency depends on monomer feed ratio, initiator type (e.g., peroxides), and temperature. Steric bulk may limit chain propagation, requiring optimized reaction kinetics .

Q. What computational approaches predict the stability of this compound under oxidative conditions?

Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model degradation pathways. Density Functional Theory (DFT) calculates activation energies for peroxide formation, guiding antioxidant selection. Experimental validation via accelerated aging tests (e.g., O₂ exposure at 60°C) correlates with computational predictions .

Q. How can researchers resolve discrepancies in reported physicochemical properties across studies?

Systematic replication under controlled conditions (e.g., purity ≥99% by GC ) and meta-analysis of literature data identify outliers. Discrepancies in boiling points (±2°C) may arise from impurities; fractional distillation followed by GC-MS ensures consistency .

Q. What experimental designs study the oxidative stability of this compound with heterogeneous catalysts?

Design flow reactors with immobilized catalysts (e.g., Pt/Al₂O₃) under varying O₂ partial pressures. Monitor oxidation products (e.g., epoxides) via GC-MS and kinetics via in-situ FTIR. Compare turnover frequencies (TOF) to identify catalyst-poisoning mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.